Aminooxy-PEG4-Propargyl
Aminooxy-PEG4-Propargyl
Linker useful in Click Chemistry reactions.
Aminooxy-PEG4-propargyl is a PEG derivative containing a propargyl group and an aminooxy group. The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG derivatives may be useful in the development of antibody drug conjugates and drug delivery.
Aminooxy-PEG4-propargyl is a PEG derivative containing a propargyl group and an aminooxy group. The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG derivatives may be useful in the development of antibody drug conjugates and drug delivery.
Brand Name:
Vulcanchem
CAS No.:
1835759-78-8
VCID:
VC0518543
InChI:
InChI=1S/C11H21NO5/c1-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17-12/h1H,3-12H2
SMILES:
C#CCOCCOCCOCCOCCON
Molecular Formula:
C11H21NO5
Molecular Weight:
247.29
Aminooxy-PEG4-Propargyl
CAS No.: 1835759-78-8
Cat. No.: VC0518543
Molecular Formula: C11H21NO5
Molecular Weight: 247.29
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Linker useful in Click Chemistry reactions. Aminooxy-PEG4-propargyl is a PEG derivative containing a propargyl group and an aminooxy group. The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG derivatives may be useful in the development of antibody drug conjugates and drug delivery. |
|---|---|
| CAS No. | 1835759-78-8 |
| Molecular Formula | C11H21NO5 |
| Molecular Weight | 247.29 |
| IUPAC Name | O-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine |
| Standard InChI | InChI=1S/C11H21NO5/c1-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17-12/h1H,3-12H2 |
| Standard InChI Key | BGPKKFCCGOYRRN-UHFFFAOYSA-N |
| SMILES | C#CCOCCOCCOCCOCCON |
| Appearance | Solid powder |
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